5-chloro-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)thiophene-2-carboxamide
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Overview
Description
5-chloro-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C17H18ClNO2S2 and its molecular weight is 367.91. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization The compound 5-chloro-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)thiophene-2-carboxamide and its derivatives play a significant role in the field of heterocyclic chemistry, specifically in the synthesis and characterization of novel compounds. Research indicates that similar compounds have been synthesized for various applications, including the development of new materials with potential bioactivity. For instance, studies have synthesized and characterized thiophene derivatives for their potential use as anti-tumor agents, highlighting the compound's relevance in medicinal chemistry (Gomha, Edrees, & Altalbawy, 2016). Additionally, the structural analysis through crystallography and computational methods has been conducted to understand the physical and chemical properties of these compounds, which can be crucial for their application in drug design and material science (Prabhuswamy, Kumara, Pavithra, Kumar, & Lokanath, 2016).
Cytotoxicity and Antimicrobial Activities The cytotoxic and antimicrobial activities of thiophene derivatives have been extensively studied, indicating the potential of these compounds in therapeutic applications. Research on similar compounds, such as 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, has shown cytotoxic activity against cancer cell lines, suggesting that this compound could also have potential applications in cancer therapy (Hassan, Hafez, & Osman, 2014). Additionally, the antimicrobial properties of similar compounds have been explored, with studies demonstrating significant activity against various bacterial and fungal strains, pointing to the compound's relevance in developing new antimicrobial agents (Prabhudeva, Vivek, & Kumar, 2019).
Nonlinear Optical Properties and Computational Studies The nonlinear optical (NLO) properties of thiophene derivatives have been investigated, with studies showing that these compounds exhibit promising NLO responses. This research area is crucial for the development of new materials for optical and electronic applications. Computational studies, including density functional theory (DFT) calculations, have been conducted to predict the electronic structure and NLO properties of these compounds, providing valuable insights into their potential applications in material science (Kanwal, Rasool, Zaidi, Zakaria, Bilal, Hashmi, Mubarik, Ahmad, & Shah, 2022).
Mechanism of Action
Target of Action
The primary target of the compound, also known as 5-chloro-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)thiophene-2-carboxamide, is the active form of the serine protease Factor Xa (FXa) . FXa plays a crucial role in the coagulation cascade, a series of reactions that ultimately leads to the formation of a blood clot .
Mode of Action
The compound directly inhibits FXa . The X-ray crystal structure of the compound in complex with human FXa has clarified the binding mode and the stringent requirements for high affinity . The interaction of the neutral ligand chlorothiophene in the S1 subsite allows for the combination of good oral bioavailability and high potency .
Biochemical Pathways
By inhibiting FXa, the compound disrupts the coagulation cascade, thereby preventing the formation of blood clots . This can be particularly beneficial in the prevention and treatment of various thromboembolic diseases .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the prevention of blood clot formation . By inhibiting FXa, the compound disrupts the coagulation cascade, reducing the risk of thromboembolic events .
Biochemical Analysis
Biochemical Properties
It is known that this compound can interact with various enzymes and proteins . The nature of these interactions is complex and depends on the specific molecular structure of the compound .
Cellular Effects
Preliminary studies suggest that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of 5-chloro-N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}thiophene-2-carboxamide in animal models may vary with different dosages. Studies are needed to determine any threshold effects, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound may interact with various enzymes or cofactors, and could potentially affect metabolic flux or metabolite levels .
Transport and Distribution
This compound may interact with transporters or binding proteins, and could potentially affect its localization or accumulation .
Subcellular Localization
This compound may have targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Properties
IUPAC Name |
5-chloro-N-[(4-phenylsulfanyloxan-4-yl)methyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO2S2/c18-15-7-6-14(22-15)16(20)19-12-17(8-10-21-11-9-17)23-13-4-2-1-3-5-13/h1-7H,8-12H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRHJERVWGQIQCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)C2=CC=C(S2)Cl)SC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.